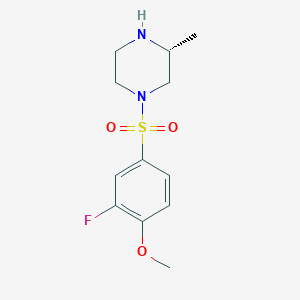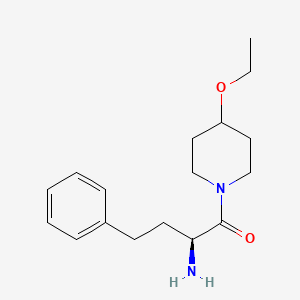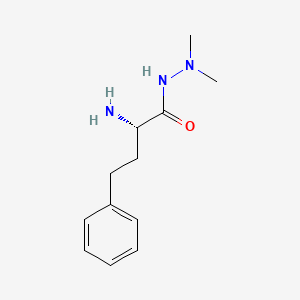![molecular formula C12H18ClNO B6632807 (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632807.png)
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as "compound X" in the scientific literature.
Wirkmechanismus
The exact mechanism of action of (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. This modulation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol has been shown to have a variety of biochemical and physiological effects. These effects include the modulation of various signaling pathways, the inhibition of certain enzymes, and the activation of certain receptors. These effects can lead to changes in cellular function and can have implications for various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol in lab experiments is its versatility. This compound can be used in a variety of different experimental setups and can be easily modified to suit different research needs. However, one limitation of using this compound is its cost. It can be expensive to synthesize and isolate this compound, which can limit its use in certain research settings.
Zukünftige Richtungen
There are many potential future directions for research involving (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol. One area of research that shows promise is the development of new drugs based on this compound. Another potential direction is the further exploration of the compound's neuroprotective properties and its potential use in the treatment of neurological diseases. Additionally, there is a need for further research into the compound's mechanism of action and its effects on various signaling pathways and cellular processes.
Synthesemethoden
The synthesis of (2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-chloro-2-methylbenzylamine with (S)-2-butanone in the presence of a catalyst. The resulting product is then purified and isolated to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol has been extensively studied for its potential use in various research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(8-15)14-7-10-4-5-11(13)6-9(10)2/h4-6,12,14-15H,3,7-8H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFTEAMKMPBOI-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-chloro-2-methylphenyl)methylamino]butan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)


![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![(2S)-3-hydroxy-2-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]propanoic acid](/img/structure/B6632771.png)


![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
